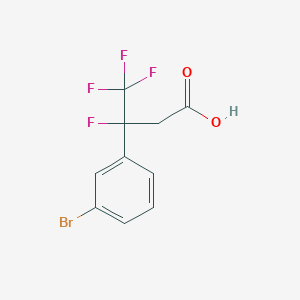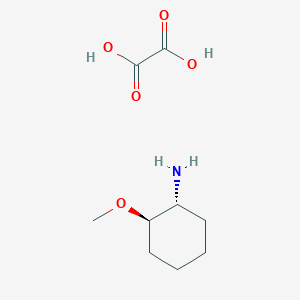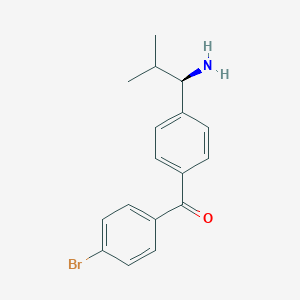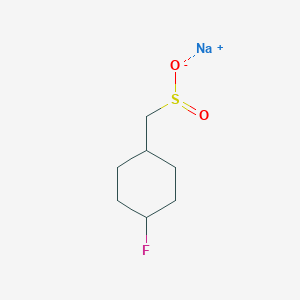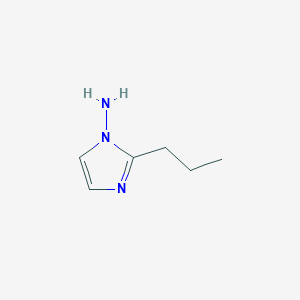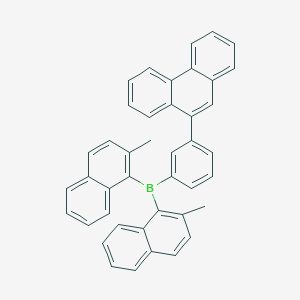
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is an organoboron compound with the molecular formula C42H31B It is known for its unique structure, which includes two 2-methylnaphthalen-1-yl groups and a 3-(phenanthren-9-yl)phenyl group bonded to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane typically involves the reaction of 2-methylnaphthalene and 3-(phenanthren-9-yl)phenylboronic acid with a suitable boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in various substituted boranes or boronates.
Applications De Recherche Scientifique
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in diagnostic imaging due to its boron content.
Industry: It may be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane exerts its effects is primarily through its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the borane group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylnaphthalen-1-yl)borane
- Bis(3-(phenanthren-9-yl)phenyl)borane
- Phenylboronic acid
- Naphthylboronic acid
Uniqueness
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is unique due to its combination of naphthalene and phenanthrene groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis reactions and material science applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C42H31B |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
bis(2-methylnaphthalen-1-yl)-(3-phenanthren-9-ylphenyl)borane |
InChI |
InChI=1S/C42H31B/c1-28-22-24-30-12-3-7-18-36(30)41(28)43(42-29(2)23-25-31-13-4-8-19-37(31)42)34-16-11-15-32(26-34)40-27-33-14-5-6-17-35(33)38-20-9-10-21-39(38)40/h3-27H,1-2H3 |
Clé InChI |
ZZZVAIFPFKTLFQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(C5=C(C=CC6=CC=CC=C56)C)C7=C(C=CC8=CC=CC=C78)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



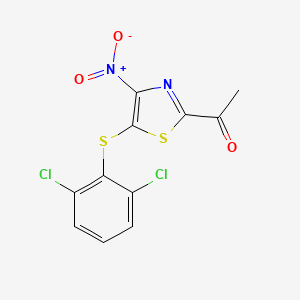
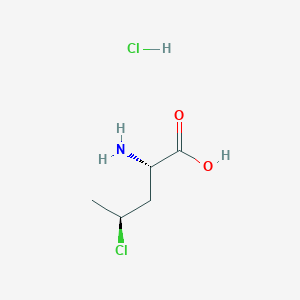
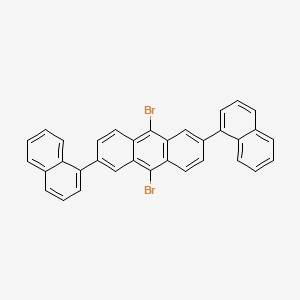
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
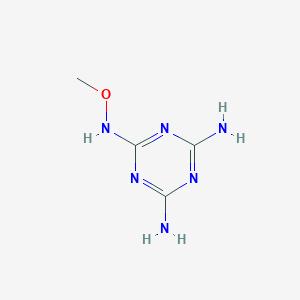
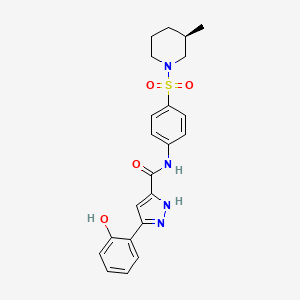
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
